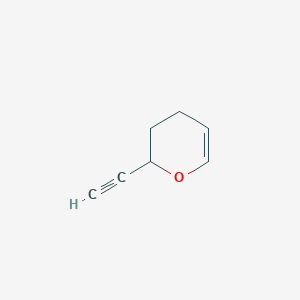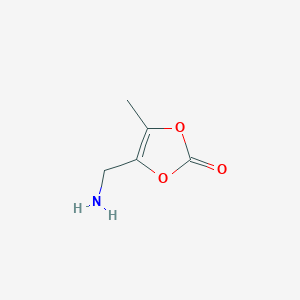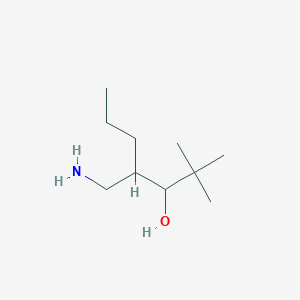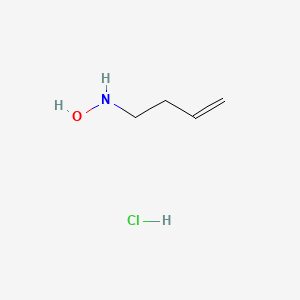
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane: is a boronic ester compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . The reaction conditions often include the use of solvents like hexane or petroleum ether and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound is commonly used to borylate arenes and alkenes.
Hydroboration: It can hydroborate alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions:
Catalysts: Rhodium, palladium, and copper catalysts are frequently used.
Solvents: Hexane, petroleum ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at controlled temperatures and pressures to optimize yield.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as pinacol benzyl boronate and fluorenylborolane .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is used as a reagent for borylation reactions, which are essential for the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less common, boronic esters like this compound are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conjugated copolymers and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through borylation reactions. The boron atom in the compound acts as an electrophile, reacting with nucleophilic carbon atoms in alkenes or alkynes. This process is often facilitated by transition metal catalysts, which help to activate the boron atom and promote the formation of the desired products .
Comparaison Avec Des Composés Similaires
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
Uniqueness: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclopropyl group and an ethenyl linkage. This structure imparts distinct reactivity and stability, making it particularly useful in specific borylation reactions and the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C14H25BO2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(1-propan-2-ylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11(2)14(7-8-14)9-10-15-16-12(3,4)13(5,6)17-15/h9-11H,7-8H2,1-6H3/b10-9+ |
Clé InChI |
IKOTWSBUMOYHET-MDZDMXLPSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)




![1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)





![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)
